molecular formula C24H20N4O3S2 B3010402 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide CAS No. 361480-75-3

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide

Cat. No.: B3010402
CAS No.: 361480-75-3
M. Wt: 476.57
InChI Key: ODKAORRFMOICIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a thiazole and isoquinoline moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl3).

    Sulfonylation: The isoquinoline derivative is then sulfonylated using a sulfonyl chloride reagent in the presence of a base such as triethylamine.

    Thiazole Formation: The thiazole ring is synthesized separately, often starting from a thioamide and an α-haloketone under acidic conditions.

    Coupling Reaction: The final step involves coupling the sulfonylated isoquinoline with the thiazole derivative and a benzamide precursor under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and thiazole rings, using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyridine rings, facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, and other peroxides.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: NaH, KOtBu, and other strong bases or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide has been investigated for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

In medicine, this compound is explored for its therapeutic potential. Preliminary studies suggest it may have anti-inflammatory, anti-cancer, and neuroprotective properties, although further research is needed to confirm these effects and understand the underlying mechanisms.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-pyridin-2-yl)benzamide
  • 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-thiazol-2-yl)benzamide
  • 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)aniline

Uniqueness

What sets 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the isoquinoline and thiazole rings, along with the sulfonyl and benzamide groups, allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S2/c29-23(27-24-26-22(16-32-24)21-7-3-4-13-25-21)18-8-10-20(11-9-18)33(30,31)28-14-12-17-5-1-2-6-19(17)15-28/h1-11,13,16H,12,14-15H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKAORRFMOICIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.